2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and pyridine moieties
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine and iodine atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted aromatic compounds and intermediates for further synthesis .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways, which can result in various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE include other halogenated aromatic compounds and pyridine derivatives. These compounds share similar reactivity patterns and can undergo similar types of chemical reactions. the presence of both bromine and iodine atoms in this compound makes it unique in terms of its reactivity and potential applications. Some similar compounds include:
- 2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenol
- 2-Iodo-4,6-dibromophenyl 2-iodobenzoate
- 6-Methylpyridin-3-yl 2,4-dibromo-6-iodophenyl formamide .
Properties
Molecular Formula |
C21H14Br2IN3O3 |
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Molecular Weight |
643.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H14Br2IN3O3/c1-12-6-7-13(10-25-12)20(28)27-26-11-14-8-15(22)9-17(23)19(14)30-21(29)16-4-2-3-5-18(16)24/h2-11H,1H3,(H,27,28)/b26-11+ |
InChI Key |
GBCLDMZFIPLPKV-KBKYJPHKSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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